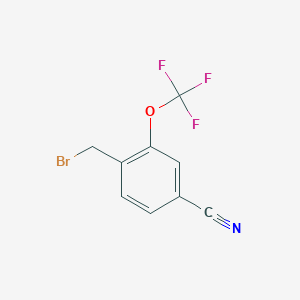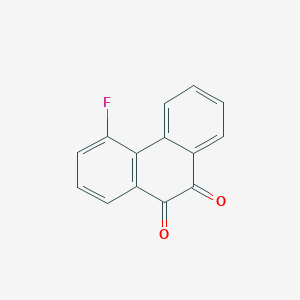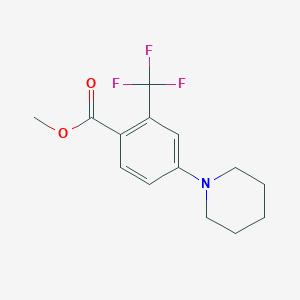
Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate is an organic compound with a complex structure that includes a naphthalene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate typically involves the esterification of 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalen-1-ylmethanol derivatives.
Substitution: Formation of amides or ethers.
科学研究应用
Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Methyl 2-(1-hydroxy-4-oxonaphthalen-1-yl)acetate: Lacks the methyl group at the 3-position.
Ethyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate: Has an ethyl ester instead of a methyl ester.
Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-2-yl)acetate: The position of the carbonyl group is different.
Uniqueness
Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxyl and carbonyl groups in the naphthalene ring system allows for diverse chemical reactivity and potential biological activity.
属性
CAS 编号 |
83553-01-9 |
|---|---|
分子式 |
C14H14O4 |
分子量 |
246.26 g/mol |
IUPAC 名称 |
methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate |
InChI |
InChI=1S/C14H14O4/c1-9-7-14(17,8-12(15)18-2)11-6-4-3-5-10(11)13(9)16/h3-7,17H,8H2,1-2H3 |
InChI 键 |
MLWIYELTJOHTPR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(C2=CC=CC=C2C1=O)(CC(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride](/img/structure/B13993049.png)

![1-(2-Chloroethyl)-3-[2-(4-{[(2-chloroethyl)carbamoyl]amino}-4-methylcyclohexyl)propan-2-yl]urea](/img/structure/B13993056.png)





![5-(4-methoxybenzyl)-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13993072.png)
